

Inter-laboratory validation of "1-(4-Bromophenyl)-4-ethylpiperazine" assay results

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-4-ethylpiperazine

Cat. No.: B2354240

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A Comparative Guide to the Analytical Validation of 1-(4-Bromophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of 1-(4-bromophenyl)piperazine, a significant compound in pharmaceutical research and a known psychoactive substance.^{[1][2]} Due to the absence of published inter-laboratory validation studies for "1-(4-Bromophenyl)-4-ethylpiperazine," this document focuses on the analytical techniques applied to the parent compound, "1-(4-Bromophenyl)piperazine," offering insights into best practices for its identification, quantification, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Bromophenyl)piperazine is presented below. These parameters are fundamental for the development and validation of analytical methods.

Property	Value	Source
CAS Number	66698-28-0	[3]
Molecular Formula	C10H13BrN2	[3]
Molecular Weight	241.13 g/mol	[3]
Melting Point	91-95 °C	[4]
Appearance	White to light yellow powder/crystal	

Comparison of Analytical Techniques

The structural elucidation and quantification of 1-(4-bromophenyl)piperazine and its derivatives rely on a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.

Analytical Technique	Purpose	Key Performance Characteristics
High-Performance Liquid Chromatography (HPLC)	Quantification and Purity Assessment	Can be coupled with UV detection; derivatization may be needed for enhanced sensitivity at low levels.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)	Identification and Structural Elucidation	Provides detailed fragmentation patterns for unambiguous identification.[1][7]
Liquid Chromatography-Mass Spectrometry (LC-MS)	Detection in Complex Matrices & Quantification	High sensitivity and selectivity, suitable for biological samples.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Definitive Structure Confirmation	^1H and ^{13}C NMR provide detailed information about the molecular structure.[2][10]
High-Resolution Mass Spectrometry (HRMS)	Accurate Mass Determination	Confirms the elemental composition of the molecule.[2]
Infrared (IR) Spectroscopy	Functional Group Identification	Identifies characteristic chemical bonds within the molecule.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the key techniques used in the analysis of 1-(4-bromophenyl)piperazine.

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the purity of a sample and for quantifying the active pharmaceutical ingredient (API).

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer).
- Detection: UV detection at a wavelength where the compound has maximum absorbance.
- Sample Preparation: The sample is accurately weighed, dissolved in a suitable solvent (e.g., methanol or acetonitrile), and diluted to a known concentration.
- Derivatization (optional): For trace analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection limits.^{[5][6]}

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injection: A split/splitless injector is used.
- Temperature Program: A temperature gradient is applied to the oven to ensure the separation of components.
- Ionization: Electron Impact (EI) ionization is commonly used.
- Data Analysis: The resulting mass spectrum is compared with reference spectra in a database for identification.

High-Sensitivity Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for detecting trace amounts of the compound in complex matrices such as biological fluids.

- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
- Ion Source: Electrospray ionization (ESI) is a common choice.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
- Sample Preparation: May involve liquid-liquid extraction or solid-phase extraction to remove interfering substances.
- Internal Standard: The use of a stable isotope-labeled internal standard is recommended for accurate quantification.[8]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the analytical characterization of 1-(4-bromophenyl)piperazine and a conceptual signaling pathway where such a molecule might be investigated.

Caption: Analytical workflow for 1-(4-bromophenyl)piperazine.

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